Cas no 1862746-46-0 ([2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine)
amine structure](https://ja.kuujia.com/scimg/cas/1862746-46-0x500.png)
[2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine 化学的及び物理的性質
名前と識別子
-
- [2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine
- EN300-1854572
- 1862746-46-0
- [2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine
-
- インチ: 1S/C9H11FN2O2/c1-11-5-4-7-2-3-8(12(13)14)6-9(7)10/h2-3,6,11H,4-5H2,1H3
- InChIKey: UQOVVGJCVVSCHE-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CCNC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 198.08045576g/mol
- どういたいしつりょう: 198.08045576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 57.8Ų
[2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854572-0.5g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1854572-2.5g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1854572-0.1g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1854572-0.25g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1854572-10.0g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1854572-5g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1854572-1.0g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1854572-0.05g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1854572-5.0g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1854572-1g |
[2-(2-fluoro-4-nitrophenyl)ethyl](methyl)amine |
1862746-46-0 | 1g |
$1100.0 | 2023-09-18 |
[2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Wei Chen Nanoscale, 2015,7, 6957-6990
[2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amineに関する追加情報
Comprehensive Overview of [2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine (CAS No. 1862746-46-0)
In the realm of specialty chemicals and pharmaceutical intermediates, [2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine (CAS No. 1862746-46-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its fluoro and nitro functional groups, is a subject of interest for researchers exploring drug discovery, material science, and organic synthesis. Its molecular framework, featuring a phenyl ring substituted with a fluoro group at the 2-position and a nitro group at the 4-position, makes it a versatile building block for further chemical modifications.
The growing demand for fluorinated compounds in modern chemistry has propelled the study of [2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine. Fluorination is a key strategy in medicinal chemistry, as it often enhances the bioavailability, metabolic stability, and binding affinity of drug candidates. Researchers frequently search for fluoro-nitrophenyl derivatives to develop novel therapeutic agents or imaging probes. The presence of the nitro group further expands its utility, enabling reactions such as reduction to amines or cyclization to form heterocycles, which are prevalent in pharmaceutical scaffolds.
From a synthetic chemistry perspective, CAS No. 1862746-46-0 serves as a valuable intermediate for constructing complex molecules. Its ethylamine moiety allows for N-functionalization, while the aryl fluoride can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are critical in the synthesis of biologically active compounds, aligning with the industry's focus on green chemistry and atom economy. Recent trends in AI-driven drug design have also highlighted the importance of such intermediates, as they are frequently used to train machine learning models for predicting chemical reactivity.
Another area of interest is the compound's potential role in agrochemical research. Fluorinated nitrophenyl derivatives are known to exhibit herbicidal or pesticidal properties, making [2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine a candidate for developing crop protection agents. With the global push toward sustainable agriculture, researchers are exploring eco-friendly alternatives, and this compound's structural features could contribute to low-toxicity formulations.
In the context of material science, the nitrophenyl group is often incorporated into photoactive materials or organic semiconductors. The electron-withdrawing nature of the nitro and fluoro groups can influence the electronic properties of polymers or small molecules, making them suitable for optoelectronic devices like OLEDs or sensors. This aligns with the increasing demand for advanced materials in renewable energy and electronics.
For those sourcing CAS No. 1862746-46-0, it is essential to consider supplier reliability, purity standards, and regulatory compliance. The compound is typically available in research quantities, and its handling requires adherence to laboratory safety protocols. As with any specialty chemical, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to maintain stability.
In summary, [2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine (CAS No. 1862746-46-0) is a multifaceted compound with broad applicability in drug development, agrochemicals, and material science. Its structural motifs resonate with current trends in fluorine chemistry and sustainable synthesis, making it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in innovation-driven fields.
1862746-46-0 ([2-(2-Fluoro-4-nitrophenyl)ethyl](methyl)amine) 関連製品
- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)
- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 159407-19-9(Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)
- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)




